molecular formula C10H13ClN2 B2933835 [(1H-Indol-6-yl)methyl](methyl)amine hydrochloride CAS No. 2089257-84-9

[(1H-Indol-6-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2933835
CAS No.: 2089257-84-9
M. Wt: 196.68
InChI Key: ZHIOSHVSLABUHY-UHFFFAOYSA-N
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Description

(1H-Indol-6-yl)methylamine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant heterocyclic systems found in natural products and drugs They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-6-yl)methylamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting product undergoes several steps to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-6-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield various amine derivatives.

Scientific Research Applications

(1H-Indol-6-yl)methylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-2-carboxylic acid: A derivative used in organic synthesis.

Uniqueness

(1H-Indol-6-yl)methylamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

IUPAC Name

1-(1H-indol-6-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-11-7-8-2-3-9-4-5-12-10(9)6-8;/h2-6,11-12H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIOSHVSLABUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-84-9
Record name [(1H-indol-6-yl)methyl](methyl)amine hydrochloride
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